N-[(4-fluorophenyl)methyl]-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide
CAS No.:
Cat. No.: VC16310321
Molecular Formula: C24H18FNO4
Molecular Weight: 403.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H18FNO4 |
|---|---|
| Molecular Weight | 403.4 g/mol |
| IUPAC Name | N-[(4-fluorophenyl)methyl]-2-(2-oxo-4-phenylchromen-7-yl)oxyacetamide |
| Standard InChI | InChI=1S/C24H18FNO4/c25-18-8-6-16(7-9-18)14-26-23(27)15-29-19-10-11-20-21(17-4-2-1-3-5-17)13-24(28)30-22(20)12-19/h1-13H,14-15H2,(H,26,27) |
| Standard InChI Key | FZLKRFHBOFEJEU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)NCC4=CC=C(C=C4)F |
Introduction
Structural Characteristics and Molecular Properties
The compound’s structure integrates three distinct components: a 4-fluorophenylmethyl group, an acetamide bridge, and a 4-phenyl-2H-chromen-2-one system. The chromenone core features a lactone ring (2-oxo group) fused to a benzene ring, substituted at position 4 with a phenyl group and at position 7 with an ether-linked acetamide chain. The fluorine atom on the phenyl ring enhances electronegativity, potentially influencing intermolecular interactions such as hydrogen bonding and hydrophobic effects.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 403.4 g/mol |
| CAS Number | Not publicly disclosed |
| VCID | VC16310321 |
The acetamide group () serves as a flexible linker, enabling interactions with biological targets, while the chromenone system’s conjugated π-electrons may facilitate binding to aromatic residues in enzymes or receptors.
Synthesis and Reaction Pathways
The synthesis of N-[(4-fluorophenyl)methyl]-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide involves multi-step organic reactions, emphasizing precision in reagent selection and reaction conditions. A generalized approach includes:
-
Chromenone Core Formation: Condensation of resorcinol derivatives with β-keto esters under acidic conditions yields the 2H-chromen-2-one scaffold. Introduction of the 4-phenyl group likely occurs via Friedel-Crafts alkylation or palladium-catalyzed coupling.
-
Etherification: The 7-hydroxy group of the chromenone undergoes alkylation with chloroacetamide derivatives in the presence of a base (e.g., KCO) to form the ether linkage.
-
Fluorophenylmethyl Attachment: The N-alkylation of the acetamide nitrogen with 4-fluorobenzyl bromide completes the structure.
Analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for monitoring reaction progress and ensuring purity. Optimization of parameters like solvent polarity (e.g., dichloromethane or acetonitrile) and temperature (typically 60–80°C) is essential to achieve yields exceeding 70%.
Chemical Reactivity and Stability
The compound exhibits reactivity typical of its functional groups:
-
Acetamide Hydrolysis: Under strongly acidic (pH < 2) or basic (pH > 12) conditions, the acetamide bond may hydrolyze to form carboxylic acid and amine derivatives.
-
Chromenone Ring Modifications: The lactone ring is susceptible to nucleophilic attack at the carbonyl group, enabling ring-opening reactions with amines or alcohols.
-
Fluorophenyl Interactions: The electron-withdrawing fluorine atom directs electrophilic substitution to the meta position, though such reactions are mitigated by the steric bulk of the chromenone system.
Stability studies indicate that the compound remains intact under neutral pH and ambient temperatures (20–25°C) but degrades at elevated temperatures (>100°C) or prolonged exposure to UV light. Storage recommendations include airtight containers under inert gas (e.g., argon) at -20°C to prevent oxidation.
| Parameter | Estimated Value |
|---|---|
| LogP (Lipophilicity) | 3.2 ± 0.5 |
| Solubility (pH 7.4) | 12–15 μg/mL |
| Plasma Protein Binding | 85–90% |
Challenges and Future Directions
Current limitations include the lack of in vivo toxicity data and scalable synthesis protocols. Future research should prioritize:
-
Structure-Activity Relationship (SAR) Studies: Modifying the fluorophenyl or chromenone substituents to optimize potency and reduce off-target effects.
-
Formulation Development: Encapsulation in liposomes or polymeric nanoparticles to improve aqueous solubility and bioavailability.
-
Target Identification: Proteomic screening to identify binding partners, such as kinase enzymes or G protein-coupled receptors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume